molecular formula C14H23NO2 B8495490 2-(3,4-Dipropoxyphenyl)ethanamine

2-(3,4-Dipropoxyphenyl)ethanamine

Numéro de catalogue: B8495490
Poids moléculaire: 237.34 g/mol
Clé InChI: DIZZZASSNOQQRQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3,4-Dipropoxyphenyl)ethanamine is a synthetic phenethylamine derivative featuring propoxy groups at the 3- and 4- positions of the phenyl ring. This structural motif is of significant interest in medicinal chemistry research, particularly as a building block for the development of novel bioactive molecules. Compounds based on the 2-phenylethanamine core, such as those with dimethoxy substitutions, have been extensively studied and shown to possess various pharmacological activities, including antiulcer properties . The dipropoxy variant may offer enhanced lipophilicity compared to its shorter-chain analogs, potentially influencing its bioavailability and interaction with biological targets. Researchers utilize this chemical scaffold in the design and synthesis of new compounds for biological evaluation . It serves as a key precursor in the development of potential therapeutic agents, Schiff base ligands for metal coordination chemistry, and other specialized chemicals . As a standard in analytical workflows, this compound can be characterized by techniques including NMR, IR spectroscopy, and mass spectrometry to confirm identity and purity. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Propriétés

Formule moléculaire

C14H23NO2

Poids moléculaire

237.34 g/mol

Nom IUPAC

2-(3,4-dipropoxyphenyl)ethanamine

InChI

InChI=1S/C14H23NO2/c1-3-9-16-13-6-5-12(7-8-15)11-14(13)17-10-4-2/h5-6,11H,3-4,7-10,15H2,1-2H3

Clé InChI

DIZZZASSNOQQRQ-UHFFFAOYSA-N

SMILES canonique

CCCOC1=C(C=C(C=C1)CCN)OCCC

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Substituted Phenethylamines

Compound Substituents Molecular Formula Molecular Weight (g/mol) logP* Melting Point (°C)
2-(3,4-Dipropoxyphenyl)ethanamine (Target) 3,4-OCH₂CH₂CH₃ C₁₄H₂₃NO₂ 249.34 ~3.5 (est.) Not reported
2-(3,4-Dimethoxyphenyl)ethanamine 3,4-OCH₃ C₁₀H₁₅NO₂ 181.23 1.2 12–15 (base)
Dopamine HCl 3,4-OH C₈H₁₂ClNO₂ 189.64 -0.98 241–243 (salt)
25B-NBOMe 4-Br, 2,5-OCH₃, N-benzyl C₁₉H₂₂BrNO₃ 392.29 3.8 160–162
3,4-Methylenedioxyphenethylamine 3,4-OCH₂O- C₉H₁₁NO₂ 165.19 1.1 80–82

*logP values estimated via analogy or computational modeling.

Key Observations:

  • Lipophilicity: The dipropoxy derivative’s logP (~3.5) is significantly higher than methoxy (1.2) or hydroxyl (-0.98) analogs, suggesting enhanced blood-brain barrier penetration and tissue distribution .
  • Thermal Stability: Methoxy and methylenedioxy derivatives exhibit lower melting points compared to dopamine HCl, likely due to reduced hydrogen bonding in the absence of hydroxyl groups .

Pharmacological Activity

  • Receptor Affinity: Methoxy-substituted phenethylamines (e.g., 2C-E, 2C-B) and NBOMe derivatives act as potent 5-HT2A agonists, with EC₅₀ values in the nanomolar range . The dipropoxy analog may exhibit reduced potency due to steric hindrance from the larger propoxy groups. Dopamine (3,4-dihydroxy substitution) primarily targets D1/D2 receptors, whereas methoxy analogs show negligible dopaminergic activity, instead favoring serotonergic pathways .
  • Psychoactive Effects: NBOMe compounds (e.g., 25B-NBOMe) are hallucinogenic at microgram doses due to strong 5-HT2A activation . In contrast, 2-(3,4-Dimethoxyphenyl)ethanamine lacks significant psychoactivity and is primarily documented as a pharmaceutical impurity .

Q & A

Q. How to mitigate regioselectivity issues during propoxy group introduction?

  • Methodological Answer:
  • Protecting Groups: Use tert-butyldimethylsilyl (TBDMS) ethers to block undesired hydroxyl positions before propylation .
  • Catalytic Control: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (H2_2O/CH2_2Cl2_2) to enhance 3,4-substitution .
  • Monitoring: Track reaction progress with 19F^{19}F-NMR (if using fluorinated precursors) or inline IR spectroscopy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.